molecular formula C12H8O4 B12543616 3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione CAS No. 655249-80-2

3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione

Cat. No.: B12543616
CAS No.: 655249-80-2
M. Wt: 216.19 g/mol
InChI Key: QEXNADAOQYRDFY-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione is a specialty squaric acid derivative of significant interest in advanced chemical research and development. Its unique molecular structure, featuring an electron-deficient cyclobutenedione core fused with a 4-acetylphenyl substituent, enables diverse applications across multiple scientific disciplines. In coordination chemistry and materials science , this compound serves as a versatile ligand for constructing transition metal complexes . The oxygen atoms of the dione and enol groups can coordinate to metal centers (e.g., Mn, Co, Ni, Zn), facilitating the synthesis of novel molecular and polymeric structures with potential applications in catalysis and luminescent materials . Researchers are exploring its use in dye-sensitized solar cells (DSSCs) , as analogous 3-aryl-4-hydroxycyclobut-3-ene-1,2-diones demonstrate strong affinity for titanium dioxide (TiO2) surfaces, enabling light harvesting and electron injection processes . For pharmaceutical research and medicinal chemistry , the compound provides a valuable scaffold for designing bioactive molecules. Structurally related diamino- and aryl-substituted cyclobutenediones exhibit potent biological activity as CXCR2 chemokine receptor antagonists, inhibiting interleukin-8 (IL-8) mediated chemotaxis . The acetyl group on the phenyl ring offers a convenient handle for further synthetic modification via condensation reactions, enabling the creation of compound libraries for structure-activity relationship (SAR) studies and high-throughput screening campaigns targeting various disease pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure proper handling and disposal of this chemical in accordance with all applicable institutional and governmental regulations.

Properties

CAS No.

655249-80-2

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

3-(4-acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H8O4/c1-6(13)7-2-4-8(5-3-7)9-10(14)12(16)11(9)15/h2-5,14H,1H3

InChI Key

QEXNADAOQYRDFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-acetylphenyl derivatives with suitable cyclobutene precursors in the presence of catalysts and under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Compound Name Substituents Key Features Biological/Functional Relevance
3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione 4-Acetylphenyl (position 3), hydroxyl (position 4) Electron-withdrawing acetyl group enhances electrophilicity of the dione core. Hydroxyl group enables hydrogen bonding. Potential applications in kinase inhibition or receptor modulation due to acetyl's mimicry of ATP-binding motifs.
3-(Butylamino)-4-hydroxycyclobut-3-ene-1,2-dione (1c) Butylamino (position 3), hydroxyl (position 4) Electron-donating amino group increases nucleophilicity. High yield (89%) suggests stability in synthesis. Used as intermediates in squaramide-based organocatalysts.
3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione Methoxy (position 3), trifluoromethylbenzylamino (position 4) Methoxy group reduces reactivity; trifluoromethyl enhances lipophilicity. Explored in pharmaceutical intermediates for CNS-targeting drugs.
3-((1R,4S)-4-(Hydroxymethyl)cyclopent-2-en-1-yl)amino-4-methoxycyclobut-3-ene-1,2-dione Cyclopentenylamino (position 3), methoxy (position 4) Bulky cyclopentenyl group restricts conformational flexibility. Modest antitumor activity against leukemia and renal cancer.
3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione (63) Bis(trifluoromethyl)phenylamino (position 3), ethoxy (position 4) Strong electron-withdrawing trifluoromethyl groups enhance stability under acidic conditions. Used in enantioselective organocatalysis.

Physicochemical Properties

Property Target Compound 3-(Butylamino)-4-hydroxy (1c) 3-Methoxy-4-trifluoromethylbenzylamino
Solubility Moderate in polar solvents (acetyl enhances polarity) High in polar solvents (amino group) Low (CF₃ increases lipophilicity)
Melting Point Likely >200°C (acetyl stabilizes crystal lattice) Decomposes at high temperatures Not reported; expected high due to CF₃
Stability Stable under neutral conditions; acetyl may hydrolyze under strong acids/bases Stable in aqueous media Enhanced by CF₃ groups

Biological Activity

  • Molecular Formula : C12H10O4
  • Molecular Weight : 218.21 g/mol
  • Structure : The compound features a cyclobutane core with hydroxy and acetyl groups, which contribute to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that 3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanisms proposed include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through interference with cell cycle progression.

For instance, a study involving breast cancer cell lines reported a dose-dependent reduction in cell viability upon treatment with this compound, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In models of inflammation, it has been shown to reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases such as arthritis.

Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers tested the antioxidant capacity of 3-(4-Acetylphenyl)-4-hydroxycyclobut-3-ene-1,2-dione using DPPH and ABTS assays. The results indicated that the compound exhibited a significant reduction in free radical concentrations compared to control samples.

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

Study 2: Anticancer Activity

A recent study assessed the anticancer effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Treatment with varying concentrations of the compound resulted in:

Cell LineConcentration (µM)Viability (%)
MCF-71070
MCF-75045
HeLa1065
HeLa5040

The data supports the hypothesis that increased concentrations correlate with reduced cell viability.

Study 3: Anti-inflammatory Activity

In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls. The reduction was statistically significant (p < 0.05), indicating its potential use in managing inflammatory conditions.

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